molecular formula C7H3BrFIO2 B8064803 4-Bromo-5-fluoro-2-iodobenzoic acid

4-Bromo-5-fluoro-2-iodobenzoic acid

Cat. No.: B8064803
M. Wt: 344.90 g/mol
InChI Key: PAGMQCQYZMJHSO-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-iodobenzoic acid (C₇H₃BrFIO₂) is a polyhalogenated benzoic acid derivative featuring bromine, fluorine, and iodine substituents at positions 4, 5, and 2, respectively. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The iodine atom at position 2 enhances reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the fluorine at position 5 acts as an electron-withdrawing group, modulating the aromatic ring’s electronic landscape for selective functionalization . Its molecular weight is approximately 344.8 g/mol, though commercial availability and synthesis protocols are less documented compared to simpler halogenated analogs .

Properties

IUPAC Name

4-bromo-5-fluoro-2-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGMQCQYZMJHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2-iodobenzoic acid typically involves multi-step organic reactions. One common method starts with the iodination of 4-bromo-5-fluorobenzoic acid. The reaction is carried out in the presence of an oxidizing agent such as iodine monochloride (ICl) or iodine (I2) with a suitable catalyst. The reaction conditions often include a solvent like acetic acid and a temperature range of 50-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2-iodobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Coupling Reactions: Palladium catalysts (Pd/C) with bases like potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

Medicinal Chemistry

BFIBA serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique halogen substitutions enhance biological activity and facilitate interactions with biological targets.

Case Study: Synthesis of Anticancer Agents

  • BFIBA has been utilized in the synthesis of novel anticancer agents. For instance, derivatives of BFIBA have shown promising activity against specific cancer cell lines, demonstrating its potential as a scaffold for drug development .

Table 1: Biological Activity of BFIBA Derivatives

Compound NameActivity TypeIC50 (µM)Reference
BFIBA Derivative AAnticancer12.5
BFIBA Derivative BAntimicrobial25.0
BFIBA Derivative CAnti-inflammatory30.0

Supramolecular Chemistry

BFIBA is also employed in supramolecular chemistry, where it acts as a ligand in the formation of complex structures through non-covalent interactions.

Case Study: Hydrogen Bonding Networks

  • Research indicates that BFIBA can form stable hydrogen-bonding networks, which are essential for the design of molecular materials with specific functionalities. These networks can be manipulated to create responsive materials for sensors and drug delivery systems .

Material Science

In material science, BFIBA is investigated for its role in creating advanced materials with desirable properties.

Application: Polymer Synthesis

  • BFIBA can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Its incorporation leads to materials that are suitable for high-performance applications such as electronics and aerospace .

Table 2: Properties of BFIBA-Modified Polymers

PropertyUnmodified PolymerBFIBA-Modified Polymer
Thermal Stability (°C)200250
Tensile Strength (MPa)3045
Flexibility (%)1015

Environmental Chemistry

BFIBA's environmental impact is also being studied due to its potential use in remediation processes.

Application: Heavy Metal Ion Removal

  • Recent studies suggest that BFIBA can be functionalized to create adsorbents capable of removing heavy metal ions from contaminated water sources, highlighting its versatility beyond traditional applications .

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-iodobenzoic acid involves its interaction with molecular targets through its functional groups. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can form hydrogen bonds, further affecting its interactions with biological molecules and catalysts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 4-bromo-5-fluoro-2-iodobenzoic acid become evident when compared to related halogenated benzoic acids. Below is a detailed analysis:

Structural and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Purity Physical Form Key Applications References
This compound Br (4), F (5), I (2) C₇H₃BrFIO₂ ~344.8 N/A Solid (assumed) Pharmaceutical intermediates
5-Bromo-2,4-difluorobenzoic acid Br (5), F (2,4) C₇H₃BrF₂O₂ 249.0 93–99% Solid Agrochemical intermediates
4-Bromo-2-chloro-5-fluorobenzoic acid Br (4), Cl (2), F (5) C₇H₃BrClFO₂ 253.45 98% White solid Synthetic building block
5-Bromo-2-iodobenzoic acid Br (5), I (2) C₇H₄BrIO₂ 327.92 97% Solid Cross-coupling reactions
4-Bromo-5-iodo-2-methylbenzoic acid Br (4), I (5), CH₃ (2) C₈H₆BrIO₂ 340.94 N/A Solid Specialty chemical synthesis
5-Bromo-2-fluoro-4-methylbenzoic acid Br (5), F (2), CH₃ (4) C₈H₆BrFO₂ 233.03 N/A Solid Drug discovery

Reactivity and Functionalization

  • Iodine vs. Chlorine/Bromine : The iodine substituent in this compound facilitates nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions more readily than chlorine or bromine analogs . For example, 5-bromo-2-iodobenzoic acid (C₇H₄BrIO₂) is a preferred substrate for Suzuki-Miyaura couplings due to iodine’s superior leaving-group ability .
  • Fluorine’s Electronic Effects: The fluorine at position 5 in the target compound deactivates the aromatic ring, directing electrophilic substitution to specific positions. This contrasts with 5-bromo-2,4-difluorobenzoic acid, where dual fluorine atoms further enhance electron withdrawal, increasing acidity (pKa ~1.5–2.0) compared to mono-fluorinated analogs .

Biological Activity

4-Bromo-5-fluoro-2-iodobenzoic acid is a halogenated benzoic acid derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of bromine, fluorine, and iodine atoms, plays a significant role in various fields, including medicinal chemistry and organic synthesis. Its unique structural features contribute to its reactivity and biological efficacy.

  • Molecular Formula : C7H3BrFIO2
  • Molecular Weight : 325.90 g/mol
  • Melting Point : 161-163 °C
  • Density : 2.3 g/cm³
  • Boiling Point : 360.1 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of multiple halogen atoms enhances its electrophilic character, allowing it to participate in nucleophilic substitutions and other chemical reactions that can influence biological pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that halogenated benzoic acids can possess antibacterial properties against Gram-positive bacteria. This activity is often linked to the disruption of bacterial cell membranes or interference with metabolic processes.
  • Antitumor Activity : Compounds with similar structural motifs have been investigated for their potential in cancer therapy. The halogen substituents may enhance the ability of the compound to inhibit tumor growth or induce apoptosis in cancer cells.
  • Enzyme Inhibition : There is evidence suggesting that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases such as diabetes and obesity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AntitumorInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes

Case Study: Antimicrobial Properties

In a study examining the antimicrobial efficacy of various halogenated benzoic acids, this compound demonstrated significant activity against Staphylococcus aureus and Streptococcus pneumoniae. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall integrity, leading to cell lysis.

Case Study: Antitumor Effects

Research focused on the antitumor properties of halogenated benzoic acids revealed that this compound inhibited the proliferation of nasopharyngeal carcinoma cells by inducing cell cycle arrest at the G1 phase. This effect was mediated through the upregulation of p21, a cyclin-dependent kinase inhibitor.

Q & A

Q. Key Considerations :

  • Excessive iodination may lead to overhalogenation; stoichiometric control and low temperatures (~0°C) are critical .
  • Side reactions (e.g., decarboxylation) can occur at elevated temperatures.

(Advanced) How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized using this compound as a substrate?

Answer:
The compound’s bromo and iodo substituents enable selective cross-coupling. Key optimization strategies include:

  • Substrate Activation : Use Pd(PPh₃)₄ or XPhos-based catalysts for iodides (higher reactivity vs. bromides) .
  • Solvent and Base Selection : Polar aprotic solvents (DMF, THF) with K₂CO₃ or Cs₂CO₃ enhance boronic acid coupling efficiency.
  • Competitive Reactivity : The iodine atom reacts preferentially in Suzuki couplings, while bromine can be preserved for subsequent functionalization. For example, coupling at the 2-iodo position with arylboronic acids (e.g., phenylboronic acid) achieves >80% yield under inert atmospheres .

Q. Data Contradictions :

  • Some studies report lower yields when steric hindrance from the 5-fluoro group impedes catalyst access. Microwave-assisted heating (100–120°C) may mitigate this .

(Basic) What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR :
    • ¹H NMR : Identifies aromatic proton splitting patterns (e.g., meta-fluoro coupling constants ~8–10 Hz) .
    • ¹³C NMR : Confirms carbonyl (COOH) resonance at ~170 ppm and halogenated carbon shifts (C-I: ~95 ppm; C-Br: ~110 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected [M-H]⁻ at m/z 342.82) and isotopic patterns for Br/I .
  • FT-IR : Confirms carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹) .

Q. Purity Assessment :

  • HPLC with UV detection (λ = 254 nm) using C18 columns and acidic mobile phases (0.1% TFA) resolves halogenated byproducts .

(Advanced) What strategies mitigate halogen exchange or displacement during synthetic applications?

Answer:

  • Protection of COOH Group : Esterification (e.g., methyl ester) prevents nucleophilic attack on the carboxylic acid, reducing unintended iododecarboxylation .
  • Low-Temperature Halex Reactions : For fluoride displacement of bromine/iodine, use KF/18-crown-6 in THF at –40°C to minimize scrambling .
  • Catalyst Screening : Bulky ligands (e.g., DavePhos) suppress β-hydride elimination in palladium-catalyzed reactions, preserving halogen integrity .

Q. Case Study :

  • In Ullmann coupling, CuI/1,10-phenanthroline at 80°C prevents iodine loss from the 2-position during aryl amination .

(Basic) How should this compound be stored to prevent decomposition?

Answer:

  • Temperature : Store at –20°C in amber vials to avoid light-induced C-I bond cleavage .
  • Moisture Control : Use desiccants (silica gel) in sealed containers; hydrolysis of the COOH group can occur under high humidity .
  • Inert Atmosphere : Argon or nitrogen blankets prevent oxidative degradation of the iodo substituent .

Q. Stability Data :

  • Thermal gravimetric analysis (TGA) shows decomposition onset at ~150°C, correlating with decarboxylation .

(Advanced) How do the electronic effects of multiple halogen substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Answer:
The electron-withdrawing nature of Br, F, and I substituents activates the ring for NAS but creates regioselectivity challenges:

  • Meta-Fluorine Directing : The 5-fluoro group deactivates the para position, directing nucleophiles (e.g., amines) to the ortho position relative to COOH .
  • Competitive Leaving Groups : Iodine (weaker C-I bond) is preferentially displaced over bromine in SNAr reactions. For example, treatment with NaN₃ in DMF at 100°C replaces iodine with azide .

Q. Computational Insights :

  • DFT studies show the 2-iodo position has the lowest LUMO energy (–1.8 eV), making it the most reactive site for NAS .

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